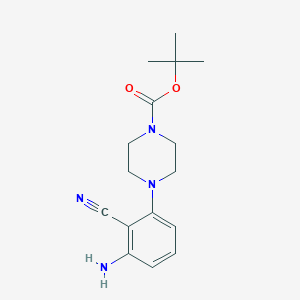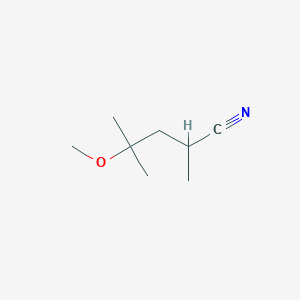
4-methoxy-2,4-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,4-dimethylpentanenitrile, also known as 2,2’-azobis(4-methoxy-2,4-dimethylvaleronitrile), is a chemical compound with the molecular formula C₁₆H₂₈N₄O₂ and a molecular weight of 308.43 g/mol . This compound is primarily used as an azo polymerization initiator due to its ability to generate free radicals at relatively low temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,4-dimethylvaleronitrile involves the reaction of appropriate nitrile precursors with methoxy and dimethyl substituents. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and application of the compound .
Industrial Production Methods
Industrial production of 4-methoxy-2,4-dimethylvaleronitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The compound is often produced in specialized chemical reactors that allow for precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-2,4-dimethylpentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,4-dimethylpentanenitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-methoxy-2,4-dimethylvaleronitrile involves the generation of free radicals through the decomposition of the azo group. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate radicals at low temperatures makes it particularly useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo initiator with similar properties but decomposes at a higher temperature.
2,2’-Azobis(isobutyronitrile):
Uniqueness
4-methoxy-2,4-dimethylpentanenitrile is unique due to its low decomposition temperature and high efficiency in generating radicals. This makes it particularly suitable for applications requiring precise control over reaction conditions and polymer properties .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-7(6-9)5-8(2,3)10-4/h7H,5H2,1-4H3 |
InChI-Schlüssel |
RTANHMOFHGSZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


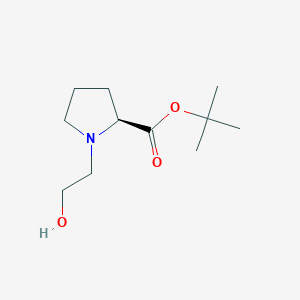
![2-Bromo-7-methoxyfuro[2,3-c]pyridine](/img/structure/B8272657.png)
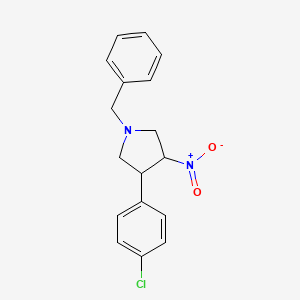
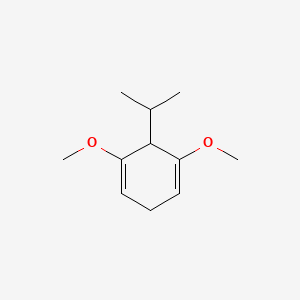
![methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)
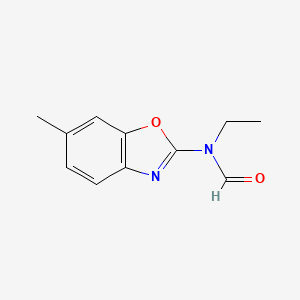
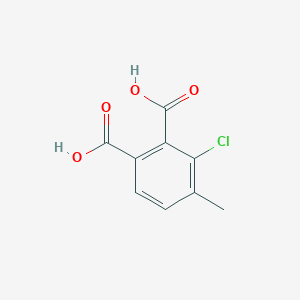
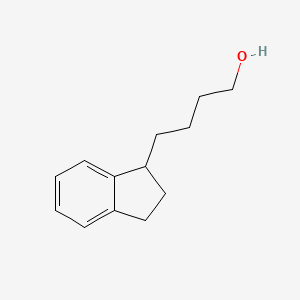
![(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B8272728.png)
![[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine](/img/structure/B8272729.png)
![tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8272740.png)
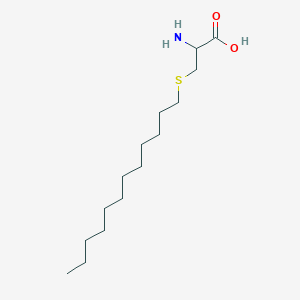
![1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine](/img/structure/B8272745.png)
